molecular formula C20H21Cl2N5O4 B11468535 4-amino-N-[2-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11468535
M. Wt: 466.3 g/mol
InChI Key: BFMVYYXABMBSQI-UHFFFAOYSA-N
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Description

4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxadiazole ring, chlorophenyl groups, and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydrazine, aldehydes, and various chlorinated compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are often employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and chlorophenyl-containing molecules. Examples include:

Uniqueness

What sets 4-AMINO-N-{2-[({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21Cl2N5O4

Molecular Weight

466.3 g/mol

IUPAC Name

4-amino-N-[2-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C20H21Cl2N5O4/c1-29-16-9-13(10-24-6-7-25-20(28)17-19(23)27-31-26-17)8-15(22)18(16)30-11-12-2-4-14(21)5-3-12/h2-5,8-9,24H,6-7,10-11H2,1H3,(H2,23,27)(H,25,28)

InChI Key

BFMVYYXABMBSQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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